molecular formula C39H61N11O12S2 B10855220 (Thr4,Gly7)-Oxytocin

(Thr4,Gly7)-Oxytocin

Cat. No.: B10855220
M. Wt: 940.1 g/mol
InChI Key: XQAKKLKDUOWUIU-IKNHWLCZSA-N
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Description

(Thr4,Gly7)-Oxytocin is a synthetic analogue of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. This compound is specifically designed to act as an oxytocin receptor agonist, meaning it binds to and activates oxytocin receptors in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thr4,Gly7)-Oxytocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The specific reaction conditions, such as temperature and solvents, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the final product meets the required standards for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

(Thr4,Gly7)-Oxytocin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions, particularly involving the disulfide bridge between cysteine residues .

Common Reagents and Conditions

Major Products

The major product of these reactions is the fully synthesized this compound peptide, which can be further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Scientific Research Applications

(Thr4,Gly7)-Oxytocin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating social behaviors, stress responses, and reproductive functions.

    Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and postpartum depression.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents

Mechanism of Action

(Thr4,Gly7)-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. For example, in the central nervous system, it can modulate neuronal excitability and synaptic transmission by activating TRPV1 channels and inhibiting potassium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Thr4,Gly7)-Oxytocin is unique due to its specific modifications at the fourth and seventh positions of the peptide chain, which enhance its stability and receptor selectivity. These modifications make it a valuable tool for studying the physiological and pharmacological effects of oxytocin receptor activation .

Properties

Molecular Formula

C39H61N11O12S2

Molecular Weight

940.1 g/mol

IUPAC Name

(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C39H61N11O12S2/c1-6-19(4)31-38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54)17-64-63-16-23(40)33(56)46-25(37(60)49-31)12-21-7-9-22(52)10-8-21/h7-10,18-20,23-27,31-32,51-52H,6,11-17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1

InChI Key

XQAKKLKDUOWUIU-IKNHWLCZSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Origin of Product

United States

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